2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxy, ethoxy, bromo, hydroxy, and chlorophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with 2-methyl-1,3-cyclohexanedione in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.
Esterification: The final step involves the esterification of the hexahydroquinoline core with 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form an alcohol.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their function. The bromo and chloro groups can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The unique combination of functional groups in 2-Methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. The presence of both bromo and chloro groups enhances its reactivity and potential biological activities. Additionally, the methoxyethyl ester group contributes to its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H29BrClNO6 |
---|---|
Molecular Weight |
590.9g/mol |
IUPAC Name |
2-methoxyethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29BrClNO6/c1-4-36-23-14-18(11-20(29)27(23)33)25-24(28(34)37-10-9-35-3)15(2)31-21-12-17(13-22(32)26(21)25)16-5-7-19(30)8-6-16/h5-8,11,14,17,25,31,33H,4,9-10,12-13H2,1-3H3 |
InChI Key |
SEDHYIFVHXUKLC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCOC)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCOC)C)Br)O |
Origin of Product |
United States |
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